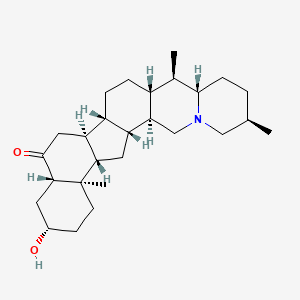

Zhebeirine

Description

Properties

IUPAC Name |

(1R,2S,6R,9S,10R,11S,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+,22-,23+,24-,25+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBJDDYEYGDWCZ-PAYGNFRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318154 | |

| Record name | Puqiedinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143120-47-2 | |

| Record name | Puqiedinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143120-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Puqiedinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Anti-Neoplastic Action of Berberine: A Mechanistic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Berberine, a natural isoquinoline alkaloid extracted from various medicinal herbs, has garnered significant attention for its potential as an anti-cancer agent.[1][2][3] Extensive in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and trigger cell cycle arrest across a spectrum of cancer types, including breast, lung, gastric, liver, colorectal, ovarian, cervical, and prostate cancers.[1][2] This technical guide synthesizes the current understanding of Berberine's mechanism of action in cancer cells, presenting key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Inhibition of Cancer Cell Viability

Berberine exhibits cytotoxic effects on a wide array of cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, vary across different cancer cell types, highlighting a degree of selective toxicity.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | Not Specified | [4][5] |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | Not Specified | [4][5] |

| MCF-7 | Breast Cancer | 272.15 ± 11.06 | Not Specified | [4][5] |

| HeLa | Cervical Carcinoma | 245.18 ± 17.33 | Not Specified | [4][5] |

| HT29 | Colon Cancer | 52.37 ± 3.45 | Not Specified | [4][5] |

| SNU-5 | Gastric Carcinoma | 48 | 48 | [6] |

| T98G | Glioblastoma | ~134 µg/ml | Not Specified | [7] |

Induction of Apoptosis: The Programmed Cell Death Cascade

A primary mechanism through which Berberine exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death.[8] This is a tightly regulated process involving a cascade of molecular events that lead to the dismantling of the cell without inducing an inflammatory response.

The Intrinsic (Mitochondrial) Pathway

Berberine predominantly triggers the intrinsic pathway of apoptosis. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential.

-

ROS Generation: Berberine treatment has been shown to increase the production of reactive oxygen species (ROS) in cancer cells.[9] This oxidative stress is a key initiator of the apoptotic cascade.

-

Mitochondrial Membrane Potential (ΔΨm) Disruption: The accumulation of ROS leads to the depolarization of the mitochondrial membrane potential.[9]

-

Bcl-2 Family Protein Regulation: Berberine modulates the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins like Bcl-2.[4][5][6][9] This shift in the Bax/Bcl-2 ratio is a crucial determinant of cell fate.

-

Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytoplasm.[6][9]

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[6][10]

References

- 1. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Apoptosis Induction, a Sharp Edge of Berberine to Exert Anti-Cancer Effects, Focus on Breast, Lung, and Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Berberine-Induced Apoptosis in Human Breast Cancer Cells is Mediated b" by Juan Xie, Yinyan Xu et al. [scholarcommons.sc.edu]

- 10. Induction of G1 cell cycle arrest and apoptosis by berberine in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Zhebeirine from Fritillaria: A Technical Guide for Researchers

An in-depth exploration of the pharmacological properties, mechanisms of action, and experimental evaluation of Zhebeirine, a promising steroidal alkaloid derived from plants of the Fritillaria genus.

Introduction

This compound is a naturally occurring steroidal alkaloid found in the bulbs of various Fritillaria species, which have been used for centuries in traditional Chinese medicine to treat a range of ailments, including respiratory conditions and inflammation.[1][2][3] Modern pharmacological research has begun to uncover the scientific basis for these traditional uses, revealing this compound's potent anti-tumor, anti-inflammatory, and neuroprotective activities.[1][4] This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Core Biological Activities and Quantitative Data

This compound exhibits a range of biological effects, with the most extensively studied being its anti-cancer, anti-inflammatory, and neuroprotective properties. While specific quantitative data for this compound is still emerging in the scientific literature, studies on closely related alkaloids from Fritillaria and other structurally similar compounds provide valuable insights into its potential potency.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not widely reported, studies on berberine, a similarly named but structurally different alkaloid, have shown potent anti-cancer activity. For instance, berberine has an IC50 of approximately 25 µM in both T47D and MCF-7 human breast cancer cell lines after 48 hours of treatment.[1] In gastric cancer cell lines SGC7901 and BGC823, the 72-hour IC50 values for berberine were found to be 48 µM and 65 µM, respectively.[5] Furthermore, in hypoxic conditions, berberine inhibited the proliferation of MDA-MB-231, MCF-7, and 4T1 breast cancer cells with IC50 values of 4.14 ± 0.35 µM, 26.53 ± 3.12 µM, and 11.62 ± 1.44 µM, respectively.[6] It is important to note that these values are for berberine and further research is required to determine the specific IC50 values for this compound against a comprehensive panel of cancer cell lines.

Table 1: Anti-Cancer Activity of Related Alkaloids (Illustrative)

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |

| Berberine | T47D | Breast Cancer | 25 | 48 |

| Berberine | MCF-7 | Breast Cancer | 25 | 48 |

| Berberine | SGC7901 | Gastric Cancer | 48 | 72 |

| Berberine | BGC823 | Gastric Cancer | 65 | 72 |

| Berberine | MDA-MB-231 | Breast Cancer (Hypoxic) | 4.14 ± 0.35 | Not Specified |

| Berberine | MCF-7 | Breast Cancer (Hypoxic) | 26.53 ± 3.12 | Not Specified |

| Berberine | 4T1 | Breast Cancer (Hypoxic) | 11.62 ± 1.44 | Not Specified |

Note: This table presents data for berberine as a proxy due to the limited availability of specific IC50 values for this compound in the reviewed literature. Researchers should exercise caution when extrapolating these findings to this compound.

Anti-Inflammatory Activity

Table 2: Anti-Inflammatory Activity of Related Alkaloids (Illustrative)

| Compound | Cell Line | Assay | IC50 Value (µM) |

| Berberine | J774.1 | Inhibition of Nitric Oxide Production | 4.73 ± 1.46 |

Note: This table presents data for berberine as a proxy. Further studies are needed to quantify the specific anti-inflammatory potency of this compound.

Neuroprotective Activity

Emerging evidence suggests that alkaloids from Fritillaria possess neuroprotective properties.[4] These compounds may protect neuronal cells from oxidative stress and apoptosis. While specific quantitative data on the neuroprotective effects of this compound is limited, studies on berberine have shown protective effects in cellular models of neurotoxicity. For example, low doses of berberine have been shown to protect PC12 cells from 6-OHDA-induced cytotoxicity.[1]

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. This compound is thought to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells. This inhibition is likely achieved by reducing the phosphorylation of Akt, a key downstream effector of PI3K.

Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to decreased cell survival and increased apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. This compound's anti-cancer effects may also be mediated through the modulation of the MAPK pathway. By affecting the phosphorylation status of key MAPK components like ERK, JNK, and p38, this compound can influence downstream cellular processes.

Caption: this compound modulates the MAPK signaling cascade, impacting cell proliferation and apoptosis.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers. This compound may exert its anti-tumor effects by inhibiting the phosphorylation and subsequent activation of STAT3.

Caption: this compound inhibits the STAT3 signaling pathway by preventing its phosphorylation and nuclear translocation.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response. Inhibition of the NF-κB pathway is a major mechanism for the anti-inflammatory effects of many natural products. This compound likely suppresses inflammation by preventing the activation and nuclear translocation of NF-κB.

Caption: this compound inhibits the NF-κB pathway, preventing the transcription of inflammatory genes.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[9] Its role in cancer is complex, acting as a tumor suppressor in early stages but promoting metastasis in later stages. The effect of this compound on this pathway requires further investigation, but it may involve the modulation of Smad protein phosphorylation.[2][10]

Caption: The potential modulation of the TGF-β/Smad signaling pathway by this compound requires further investigation.

Detailed Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on cancer cell proliferation and to determine its IC50 value.[3][4][11][12]

Workflow Diagram:

Caption: Workflow for determining cell viability and cytotoxicity using the MTT assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with culture medium to obtain a range of desired concentrations. Replace the medium in the wells with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Anti-Inflammatory Activity Assay (Nitric Oxide Production)

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[5][13][14][15][16][17][18]

Workflow Diagram:

Caption: Workflow for assessing anti-inflammatory activity by measuring nitric oxide production.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition by this compound compared to the LPS-stimulated control.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify the expression and phosphorylation status of specific proteins within a signaling pathway, such as Akt, MAPK, and STAT3.[19][20][21][22][23]

Workflow Diagram:

Caption: General workflow for Western blot analysis of signaling pathway proteins.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound, a key bioactive alkaloid from Fritillaria, holds significant promise as a therapeutic agent due to its potent anti-cancer, anti-inflammatory, and neuroprotective activities. Its mechanism of action appears to involve the modulation of multiple critical signaling pathways, including PI3K/Akt, MAPK, STAT3, and NF-κB. However, to fully realize its therapeutic potential, further research is imperative. Specifically, future studies should focus on:

-

Comprehensive Pharmacological Profiling: Determining the IC50 values of this compound against a wide range of cancer cell lines and in various models of inflammation and neurodegeneration.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the identified signaling pathways and exploring its effects on other relevant cellular processes.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models of cancer, inflammatory diseases, and neurological disorders.

-

Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and therapeutic effectiveness.

By addressing these key areas, the scientific community can pave the way for the clinical development of this compound as a novel and effective treatment for a variety of human diseases.

References

- 1. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Smad linker region phosphorylation is a signalling pathway in its own right and not only a modulator of canonical TGF-β signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reevaluation of the Griess method for determining NO/NO2- in aqueous and protein-containing samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]

- 18. Griess Reagent System Protocol [worldwide.promega.com]

- 19. pubcompare.ai [pubcompare.ai]

- 20. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to Zhebeirine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zhebeirine, a C-nor-D-homosteroidal alkaloid of the cevanine type, is a significant bioactive compound isolated from the bulbs of Fritillaria thunbergii Miq. This plant has a long history of use in traditional medicine for treating respiratory ailments. Modern research has identified this compound as a key contributor to these therapeutic effects, with demonstrated antitussive, expectorant, and potent anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its mechanism of action in cancer, particularly its influence on the TNF and JAK/STAT signaling pathways. Detailed experimental protocols and visual representations of its molecular interactions are included to support further research and drug development efforts.

Chemical Identity and Physicochemical Properties

This compound, also referred to as Zhebeinine in some literature, is a complex steroidal alkaloid. Its core structure is a hexacyclic system that is characteristic of cevanine-type alkaloids.

Chemical Structure and Identifiers

The chemical structure of this compound is defined by its intricate ring system and stereochemistry.

| Identifier | Value |

| IUPAC Name | (1S,2S,6R,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁴.0¹⁸,²³]pentacosane-10,17,20-triol |

| Synonyms | Zhebeinine, (-)-Zhebeinine |

| Molecular Formula | C₂₇H₄₅NO₃ |

| Molecular Weight | 431.65 g/mol |

| CAS Number | 143120-47-2 |

| InChI Key | MWBJDDYEYGDWCZ-PAYGNFRXSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

| Property | Value | Source |

| Melting Point | 240-242 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Data on specific solubility in various solvents is limited in publicly available literature. General solubility for similar alkaloids suggests poor solubility in water and better solubility in organic solvents like methanol, ethanol, and chloroform. |

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, the following are characteristic spectroscopic features for cevanine-type alkaloids.

-

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals in the aliphatic region corresponding to the numerous protons of the steroidal skeleton. Key signals would include those for the methyl groups and protons adjacent to hydroxyl groups and the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum would display 27 distinct signals corresponding to the carbon atoms of the molecule. The chemical shifts would be indicative of the steroidal framework, with signals for the methyl groups, hydroxyl-bearing carbons, and carbons of the heterocyclic rings.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns would be characteristic of the cevanine skeleton.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for O-H stretching of the hydroxyl groups, C-H stretching of the aliphatic framework, and C-N stretching of the amine.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activities, with its anti-cancer effects being a primary focus of recent research.

Anti-Cancer Activity

This compound has shown potent cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells such as A549. Its mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.

Signaling Pathway Modulation

The anti-cancer effects of this compound are attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation.

Tumor Necrosis Factor (TNF) is a pro-inflammatory cytokine that can promote tumor growth and survival. This compound is believed to interfere with the TNF signaling pathway, potentially by inhibiting the activation of downstream effectors like NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.

This compound's proposed inhibition of the TNF-α/NF-κB signaling pathway.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of the JAK/STAT pathway is a hallmark of many cancers. This compound has been implicated in the modulation of this pathway, potentially by inhibiting the phosphorylation of key STAT proteins, such as STAT3, thereby preventing their translocation to the nucleus and subsequent gene transcription.

References

The Discovery, Isolation, and Biological Evaluation of Zhebeirine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zhebeirine, a C-nor-D-homosteroidal alkaloid, is a key bioactive constituent isolated from the bulbs of Fritillaria thunbergii Miq. (Zhebeimu). This plant has a rich history in traditional Chinese medicine for treating respiratory ailments. Modern research has begun to uncover the pharmacological potential of its individual components, including this compound. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, alongside a summary of its biological activities. Detailed experimental protocols for extraction and analysis are presented, and quantitative data are summarized for clarity. Furthermore, this guide visualizes the experimental workflow and key signaling pathways potentially modulated by this class of compounds, offering a valuable resource for researchers in natural product chemistry and drug development.

Introduction

Fritillaria thunbergii Miq., commonly known as Zhebeimu, is a perennial herbaceous plant belonging to the Liliaceae family. For centuries, its bulbs have been utilized in traditional Chinese medicine to clear heat, resolve phlegm, and alleviate cough. Phytochemical investigations have revealed that the therapeutic effects of F. thunbergii are largely attributable to its rich alkaloid content.[1][2][3][4] Among these, this compound stands out as a significant C-nor-D-homosteroidal alkaloid. While its discovery dates back to studies on the chemical constituents of this plant, detailed explorations of its specific biological activities and mechanisms of action are an ongoing area of research. This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further scientific inquiry.

Discovery and Chemical Profile

This compound was first identified during systematic studies of the chemical constituents of Fritillaria thunbergii bulbs.[5] It is part of a larger family of steroidal alkaloids present in the plant, which also includes peimine, peiminine, zhebeinine, and zhebeinone.[5][6][7] The characterization and identification of these alkaloids, including this compound, have been significantly advanced by modern analytical techniques such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).[8][9]

Analytical Characterization

The structural elucidation of this compound and other alkaloids from F. thunbergii relies on a combination of spectroscopic methods.

Experimental Protocol: UPLC-QTOF-MS Analysis of Fritillaria thunbergii Alkaloids [8][9]

-

Sample Preparation:

-

Air-dry the bulbs of Fritillaria thunbergii and grind them into a fine powder.

-

Accurately weigh 1.0 g of the powdered sample.

-

Add 20 mL of a chloroform-methanol (4:1, v/v) solution to the powder.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the extract at 12,000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm membrane filter before injection into the UPLC-QTOF-MS system.

-

-

Chromatographic Conditions:

-

Column: Agilent ZORBAX Eclipse Plus C18 column (150 mm × 3 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Sampling Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 450°C.

-

Desolvation Gas Flow: 800 L/h.

-

Mass Range: m/z 50–1200.

-

Isolation and Purification

While specific, detailed protocols for the large-scale isolation of pure this compound are not extensively published, the general approach involves solvent extraction followed by column chromatography.

Experimental Protocol: General Isolation of Alkaloids from Fritillaria thunbergii

-

Extraction:

-

Powdered bulbs of F. thunbergii are extracted with methanol or a chloroform-methanol mixture.

-

The crude extract is then acidified with an appropriate acid (e.g., HCl) to protonate the alkaloids, making them water-soluble.

-

The acidic aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and weakly basic compounds.

-

The aqueous layer is then basified (e.g., with NH4OH) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted into an organic solvent such as chloroform.

-

-

Column Chromatography:

-

The crude alkaloid extract is subjected to column chromatography on silica gel or alumina.

-

A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient), is used to separate the different alkaloids.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Fractions rich in this compound are pooled and may require further purification by repeated column chromatography or preparative HPLC to obtain the pure compound.

-

Biological Activities and Quantitative Data

This compound, along with other alkaloids from F. thunbergii, has been reported to possess several pharmacological activities, including anti-inflammatory and anticancer effects.[2][3][4]

Anti-inflammatory Activity

The anti-inflammatory potential of alkaloids from Fritillaria species is an area of active investigation. One study evaluated the inhibitory effect of various compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 cells.

| Compound | Assay | Cell Line | IC50 (µM) |

| This compound (as compound 3) | Nitric Oxide (NO) Inhibition | BV-2 (microglia) | 11.45 |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response and NO production.

-

Incubation: The cells are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.

-

IC50 Calculation: The concentration of this compound that inhibits 50% of the LPS-induced NO production (IC50) is calculated.

Anticancer Activity

While the anticancer properties of the crude extract of F. thunbergii and some of its other alkaloids are reported, specific quantitative data for this compound is limited in the currently available literature. The general methodology for assessing anticancer activity is outlined below.

| Compound | Cancer Cell Line | Assay | IC50 (µM) |

| This compound | Data not available | MTT Assay | Data not available |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of this compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Potential Signaling Pathways

The precise molecular mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, based on the activities of other structurally related alkaloids and natural compounds, it is plausible that this compound may modulate key inflammatory and cell survival signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many natural anti-inflammatory compounds are known to inhibit this pathway.

Apoptosis and Cell Cycle Regulation

The anticancer effects of many natural products are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Conclusion and Future Directions

This compound, a steroidal alkaloid from Fritillaria thunbergii, represents a promising lead compound for the development of novel anti-inflammatory and anticancer agents. While its presence in this traditionally used medicinal plant is well-established, there is a clear need for more focused research to fully elucidate its therapeutic potential. Future studies should aim to:

-

Develop and publish detailed, optimized protocols for the isolation and purification of this compound in high yield and purity.

-

Conduct comprehensive in vitro studies to determine the IC50 values of this compound against a wider range of cancer cell lines.

-

Perform in-depth mechanistic studies to identify the specific signaling pathways modulated by this compound, including its effects on key proteins in the NF-κB and MAPK pathways, as well as its precise role in apoptosis and cell cycle regulation.

-

Undertake in vivo studies in animal models to evaluate the efficacy and safety of this compound for treating inflammatory diseases and cancer.

By addressing these research gaps, the scientific community can pave the way for the potential clinical application of this intriguing natural product.

References

- 1. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Verticine, ebeiedine and suchengbeisine isolated from the bulbs of Fritillaria thunbergii Miq. inhibited the gene expression and production of MUC5AC mucin from human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jipb.net [jipb.net]

- 6. [Studies on the chemical constituents of Fritillaria thunbergii Miq. III. Isolation and identification of zhebeinone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of potential quality markers of Fritillariae thunbergii bulbus in pneumonia by combining UPLC-QTOF-MS, network pharmacology, and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profiling of novel Fritillaria alkaloids

An In-depth Technical Guide to the Pharmacological Profiling of Novel Fritillaria Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fritillaria, a genus in the Liliaceae family, encompasses over 130 species, many of which have been used for centuries in traditional medicine, particularly in China where the dried bulbs are known as "Beimu".[1] These plants are a rich source of structurally diverse secondary metabolites, with isosteroidal alkaloids being the principal bioactive constituents.[2][3] Modern pharmacological research has begun to validate the traditional uses of Fritillaria species, revealing a broad spectrum of activities, including antitussive, expectorant, anti-inflammatory, and antitumor effects.[4][5][6] This guide provides a comprehensive overview of the pharmacological profiling of novel Fritillaria alkaloids, focusing on their mechanisms of action, quantitative data, and the experimental protocols used for their evaluation.

Anti-inflammatory Activity

Several Fritillaria alkaloids have demonstrated potent anti-inflammatory effects. These effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways and the suppression of inflammatory mediator production.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

A common mechanism underlying the anti-inflammatory activity of Fritillaria alkaloids is the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. For instance, stenanzine (compound 9) isolated from Fritillaria pallidiflora Schrenk was found to block the lipopolysaccharide (LPS)-induced phosphorylation and degradation of IκBα, an inhibitor of NF-κB.[7] This prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. Additionally, stenanzine was shown to suppress the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway.[7] Similarly, five alkaloids from Fritillaria cirrhosa have been shown to exert anti-inflammatory effects by inhibiting the LPS-induced phosphorylation of the MAPK signaling pathway, including extracellular signal-regulated kinase (ERK1/2), p38 MAPK, and JNK in RAW264.7 macrophages.[8] The total alkaloids from Fritillaria cirrhosa have also been shown to alleviate bleomycin-induced inflammation by inhibiting the TGF-β and NF-κB signaling pathways.[9][10]

Quantitative Data: Anti-inflammatory Activity

| Alkaloid | Source Species | Assay | Endpoint | IC50/Effect | Reference |

| Stenanzine (Compound 9) | Fritillaria pallidiflora | LPS-activated RAW264.7 macrophages | NO production | 8.04 µM | [7] |

| Hapepunine (Compound 10) | Fritillaria pallidiflora | LPS-activated RAW264.7 macrophages | NO production | 20.85 µM | [7] |

| Imperialine | Fritillaria cirrhosa | Xylene-induced ear edema in mice | Inhibition of edema | Dose-dependent inhibition | [11] |

| Chuanbeinone | Fritillaria cirrhosa | Xylene-induced ear edema in mice | Inhibition of edema | Dose-dependent inhibition | [11] |

Antitussive and Expectorant Activities

The traditional use of Fritillaria bulbs for treating cough and phlegm is supported by modern pharmacological studies. Several alkaloids have been identified as the active components responsible for these effects.

Mechanism of Action

The precise mechanisms for the antitussive and expectorant effects are not fully elucidated in the provided abstracts. However, studies show a significant inhibition of cough frequency and an increase in the latent period of coughing in ammonia-induced cough models in mice.[11] The expectorant effect is demonstrated by an enhanced tracheal phenol red output in mice.[8][11] These effects are often dose-dependent.[8]

Quantitative Data: Antitussive and Expectorant Activity

| Alkaloid | Source Species | Assay | Endpoint | Effect | Reference |

| Imperialine | Fritillaria cirrhosa | Ammonia-induced cough in mice | Cough frequency & latency | Significant inhibition & increase | [11] |

| Chuanbeinone | Fritillaria cirrhosa | Ammonia-induced cough in mice | Cough frequency & latency | Significant inhibition & increase | [11] |

| Verticinone | Fritillaria cirrhosa | Ammonia-induced cough in mice | Cough frequency & latency | Significant inhibition & increase | [11] |

| Verticine | Fritillaria cirrhosa | Ammonia-induced cough in mice | Cough frequency & latency | Significant inhibition & increase | [11] |

| Imperialine | Fritillaria cirrhosa | Phenol red secretion in mice | Tracheal phenol red output | Markedly enhanced | [11] |

| Verticinone | Fritillaria cirrhosa | Phenol red secretion in mice | Tracheal phenol red output | Markedly enhanced | [11] |

| Verticine | Fritillaria cirrhosa | Phenol red secretion in mice | Tracheal phenol red output | Markedly enhanced | [11] |

Antitumor Activity

Recent studies have highlighted the potential of Fritillaria alkaloids as anticancer agents. They exhibit cytotoxicity against various cancer cell lines and can inhibit tumor growth in vivo.

Mechanism of Action: Induction of Apoptosis

The antitumor effects of Fritillaria alkaloids are often associated with the induction of apoptosis. For example, chuanbeinone, found in Fritillaria cirrhosa, promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax and caspase-3.[8] Similarly, the total alkaloids of Bulbus Fritillariae ussuriensis (TAFU) have been shown to significantly increase caspase-3 expression in tumor tissues.[12] Peimisine, another alkaloid, induces G0/G1 phase arrest and apoptosis.[12]

Quantitative Data: Antitumor Activity

| Alkaloid/Extract | Source Species | Cell Line/Tumor Model | Endpoint | IC50/Effect | Reference |

| Zhebeisine (Compound 1) | Fritillaria thunbergii | HT29 (colon cancer) | Cell proliferation | 25.1 µM | [13] |

| Zhebeisine (Compound 1) | Fritillaria thunbergii | DLD1 (colon cancer) | Cell proliferation | 48.8 µM | [13] |

| Total Alkaloids (TAFU) | Fritillaria ussuriensis | S180 & LLC tumor models in vivo | Tumor growth | Significant antitumor activity | [12] |

Experimental Protocols

Anti-inflammatory Assay: LPS-Induced NO Production in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test alkaloids for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours.

-

Nitrite Measurement (Griess Assay): The production of nitric oxide (NO) is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite is calculated from a sodium nitrite standard curve. The IC50 value, the concentration of the alkaloid that inhibits NO production by 50%, is then determined.

Antitussive Assay: Ammonia-Induced Cough in Mice

-

Animals: Male Kunming mice are typically used.

-

Treatment: Mice are divided into groups and administered the test alkaloids or a vehicle control, usually by oral gavage. A positive control group receiving a known antitussive agent (e.g., codeine phosphate) is also included.

-

Cough Induction: After a specific period post-treatment (e.g., 30 minutes), each mouse is placed in a sealed container and exposed to a 0.6% ammonia solution atomized into the chamber for a set duration (e.g., 30 seconds).

-

Observation: The number of coughs (a convulsive contraction of the abdomen accompanied by a characteristic sound) and the latent period of the first cough are recorded for a defined observation period (e.g., 3 minutes).

-

Data Analysis: The cough frequency and latency in the treatment groups are compared to the control group to determine the antitussive effect.

Expectorant Assay: Phenol Red Secretion in Mice

-

Animals: Male Kunming mice are used.

-

Treatment: Similar to the antitussive assay, mice are treated with the test alkaloids, a vehicle control, or a positive control (e.g., ammonium chloride).

-

Phenol Red Administration: After a set time post-treatment, mice are intraperitoneally injected with a 5% phenol red solution.

-

Tracheal Lavage: After a further incubation period (e.g., 30 minutes), the mice are euthanized, and the trachea is dissected. The trachea is then lavaged with a sodium bicarbonate solution to collect the secreted phenol red.

-

Quantification: The absorbance of the lavage fluid is measured at 546 nm.

-

Data Analysis: The amount of phenol red in the lavage fluid is calculated from a standard curve, and the results from the treatment groups are compared to the control group to assess the expectorant activity.

Antitumor Assay: MTT Cell Proliferation Assay

-

Cell Culture: Cancer cell lines (e.g., HT29, DLD1) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test alkaloids for a specified duration (e.g., 48 or 72 hours).

-

MTT Assay: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value, the concentration of the alkaloid that inhibits cell growth by 50%, is determined.

Conclusion

Fritillaria alkaloids represent a promising class of natural products with a wide array of pharmacological activities. Their demonstrated anti-inflammatory, antitussive, expectorant, and antitumor effects, coupled with an increasing understanding of their mechanisms of action, position them as valuable lead compounds for drug discovery and development. This guide provides a foundational resource for researchers and scientists working in this exciting field, summarizing key pharmacological data and experimental methodologies to facilitate further investigation into the therapeutic potential of these novel alkaloids. Further research is warranted to fully elucidate their structure-activity relationships, pharmacokinetic and pharmacodynamic profiles, and safety in preclinical and clinical settings.

References

- 1. Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bulbus Fritillariae Cirrhosae as a Respiratory Medicine: Is There a Potential Drug in the Treatment of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steroidal alkaloids from the bulbs of Fritillaria pallidiflora Schrenk and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy, chemical composition, and pharmacological effects of herbal drugs derived from Fritillaria cirrhosa D. Don and Fritillaria thunbergii Miq - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total alkaloids of bulbus of <em>Fritillaria cirrhosa</em> alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]

- 10. Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitussive, expectorant and anti-inflammatory alkaloids from Bulbus Fritillariae Cirrhosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of antitumor property of extracts and steroidal alkaloids from the cultivated Bulbus Fritillariae ussuriensis and preliminary investigation of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

The Cytotoxic Landscape of Zhebeirine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zhebeirine, an isosteroidal alkaloid derived from the bulbs of Fritillaria species, along with its structural analogs, has emerged as a promising class of compounds in oncology research. These natural products have demonstrated significant cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the current understanding of the cytotoxic mechanisms of this compound and its key derivatives, including Zhebeisine, Peimine, Peiminine, Verticine, and Imperialine. It aims to serve as a resource for researchers and professionals in drug development by detailing their biological activities, summarizing quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways they modulate.

Quantitative Cytotoxic Effects

The cytotoxic potential of this compound and its derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Zhebeisine | HT29 (Colon) | 25.1 | [1] |

| DLD1 (Colon) | 48.8 | [1] | |

| Peiminine | H1299 (Lung) | 97.4 | [2] |

| MG-63 (Osteosarcoma) | Not specified, effective at 100-200 µM | [3] | |

| Saos-2 (Osteosarcoma) | Not specified, effective at 100-200 µM | [3] | |

| MCF7 (Breast) | ~11.6 (5 µg/mL) | [4][5] | |

| HepG2 (Liver) | ~10.6 (4.58 µg/mL) at 24h | [6] | |

| HepG2 (Liver) | ~9.4 (4.05 µg/mL) at 48h | [6] | |

| HepG2 (Liver) | ~8.8 (3.79 µg/mL) at 72h | [6] | |

| Verticine | 4T1 (Breast) | 14.7 (at 48h) | [7] |

| MCF-7/TAM (Breast) | ~444.6 (191.16 µg/mL) at 48h | [7] | |

| MCF-7/TAM (Breast) | ~321.2 (138.10 µg/mL) at 72h | [7] | |

| Peimine | CYP3A4 (in vitro enzyme) | 13.43 | [8] |

| CYP2E1 (in vitro enzyme) | 21.93 | [8] | |

| CYP2D6 (in vitro enzyme) | 22.46 | [8] |

Mechanisms of Cytotoxicity

The primary mechanisms through which this compound and its derivatives exert their cytotoxic effects are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Apoptosis Induction

Apoptosis is a critical pathway for eliminating damaged or cancerous cells. Several alkaloids from Fritillaria have been shown to trigger this process through various signaling cascades.

-

Peimine has been demonstrated to induce apoptosis in glioblastoma cells by regulating the PI3K/AKT signaling pathway. It upregulates the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2 and the executioner caspase, Caspase-3, leading to an increase in cleaved-Caspase-3[9]. In prostate cancer cells, Peimine disrupts intracellular calcium homeostasis, leading to apoptosis via the Ca2+/CaMKII/JNK pathway[10].

-

Peiminine triggers apoptosis in human hepatocellular carcinoma (HepG2) cells through both the extrinsic and intrinsic pathways. This involves the downregulation of Bcl-2 and pro-caspases 3, 8, and 9, and the upregulation of Bax and cleaved caspases 3, 8, and 9, as well as cleaved PARP1[6]. In osteosarcoma cells, Peiminine-induced apoptosis is mediated by the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway[11]. Furthermore, in colorectal cancer, it is suggested to be involved in the regulation of the PI3K/Akt/mTOR pathway[12][13][14]. In breast cancer, Peiminine has been shown to reprogram the PI3K/Akt/mTOR pathway[4][15].

-

Imperialine has been shown to exert its anti-cancer effects in non-small cell lung cancer (NSCLC) by inhibiting the NF-κB centered inflammation-cancer feedback loop[2][16].

Cell Cycle Arrest

Disruption of the normal progression of the cell cycle is another key strategy by which these compounds inhibit cancer cell proliferation.

-

Peiminine has been shown to induce G0/G1 phase arrest in human osteosarcoma cells by downregulating the expression of cyclin D1 and CDK2, and upregulating the cell cycle inhibitor p27[11][17]. In glioblastoma multiforme (GBM) cells, it mediates cell cycle arrest by inhibiting the Akt/GSK3β signaling pathway[5][18]. It also induces G2/M phase arrest in HepG2 cells[6].

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Peimine and Peiminine, leading to apoptosis and cell cycle arrest.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound and its derivatives' cytotoxic effects.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The absorbance of this colored solution is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound or its derivatives (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis in cells by treating with the test compound for the desired time. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry based on DNA content.

Materials:

-

Treated and untreated cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment with the test compound.

-

Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be represented in a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture, providing insights into the molecular mechanisms of apoptosis.

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural compounds with potent cytotoxic effects against various cancer cells. Their mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, involve the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK/JNK, and NF-κB. The data and protocols presented in this guide provide a foundational resource for further investigation into these compounds.

Future research should focus on:

-

Comprehensive IC50 Profiling: Systematically determining the IC50 values of this compound and a wider range of its derivatives against a broad panel of cancer cell lines.

-

In-depth Mechanistic Studies: Elucidating the detailed molecular interactions within the signaling pathways for each compound to identify specific protein targets.

-

In Vivo Efficacy and Toxicity: Evaluating the anti-tumor effects and safety profiles of these compounds in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new derivatives to optimize potency and selectivity, paving the way for the development of novel and effective anticancer therapeutics.

References

- 1. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijper.org [ijper.org]

- 5. researchgate.net [researchgate.net]

- 6. | BioWorld [bioworld.com]

- 7. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peimine induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mechanistic and therapeutic study of novel anti-tumor function of natural compound imperialine for treating non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

In Vitro Anti-proliferative Activity of Zhebeirine: A Review of Available Scientific Evidence

A comprehensive review of publicly available scientific literature reveals a significant scarcity of specific data on the in vitro anti-proliferative activity of Zhebeirine, an isosteroidal alkaloid isolated from the bulbs of Fritillaria thunbergii Miq. Consequently, the construction of an in-depth technical guide with detailed quantitative data, experimental protocols, and signaling pathway diagrams, as requested, is not feasible at this time. This document summarizes the limited existing information and provides context based on related compounds from the same plant source.

This compound is a known natural product, identified and isolated from Fritillaria thunbergii, a plant used in traditional medicine.[1][2] However, despite its identification, its specific bioactivities, particularly in the context of cancer cell proliferation, appear to be largely unexplored in published research.

Limited Direct Research on this compound's Anti-proliferative Effects

Scientific studies that have successfully isolated this compound have often focused on the characterization of novel compounds found alongside it. For instance, a 2021 study published in Natural Product Research detailed the isolation of a new alkaloid named zhebeisine, along with four known compounds, including this compound, from Fritillaria thunbergii Miq.[1][2] While this study proceeded to evaluate the cytotoxic activities of the novel compound, zhebeisine, against human colon cancer cell lines (HT29 and DLD1), it did not report any corresponding anti-proliferative or cytotoxic data for this compound itself.[1][2]

This represents a critical gap in the literature, as the anti-proliferative properties of a compound cannot be inferred from those of a structurally different, albeit related, molecule from the same source.

Context from Related Compounds and Plant Extracts

While direct evidence for this compound is lacking, the broader context of research into Fritillaria alkaloids suggests a potential for anti-cancer activity within this class of compounds. The extract of Fritillariae Thunbergii Bulbus has been noted for its pharmacological effects, which include anti-cancer activities.[3] Other alkaloids isolated from Fritillaria species have demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines.

For example, the aforementioned zhebeisine showed inhibitory effects on the proliferation of HT29 and DLD1 colon cancer cells, with reported IC50 values of 25.1 µM and 48.8 µM, respectively, and was also found to induce apoptosis in these cell lines.[1][2] It is important to reiterate that this data pertains to zhebeisine, not this compound.

The workflow for such a study, which was not performed on this compound but can be considered typical for a preliminary anti-proliferative investigation, is outlined below.

Conclusion

The current body of scientific literature does not contain sufficient data to produce an in-depth technical guide on the in vitro anti-proliferative activity of this compound. Key information, including IC50 values against various cancer cell lines, detailed experimental protocols for cytotoxicity and mechanistic assays, and elucidated signaling pathways, is not available.

While related alkaloids from Fritillaria thunbergii have shown promise as anti-proliferative agents, these findings cannot be extrapolated to this compound. Therefore, the anti-proliferative potential of this compound remains an open area for future investigation. Researchers and drug development professionals are encouraged to pursue studies to isolate this compound and characterize its biological activities to determine if it holds therapeutic promise.

References

The Role of Fritillaria Alkaloids in Inducing Apoptosis in Tumor Cells: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy. Natural products have long been a fertile source of novel anti-cancer agents that can trigger this process in malignant cells. Among these, alkaloids derived from the bulbs of Fritillaria species, traditionally used in Chinese medicine, have emerged as promising candidates for cancer treatment. While the user's initial query specified "Zhebeirine," a specific alkaloid from this family, the available scientific literature on its direct role in apoptosis is limited. However, extensive research has been conducted on other structurally related and co-occurring alkaloids from the Fritillaria genus, such as Peimine, Peiminine, Verticinone, and Imperialine. This technical guide will therefore provide a comprehensive overview of the role of this class of isosteroidal alkaloids in inducing apoptosis in tumor cells, with a focus on the well-documented members of the family, and including the available data on this compound and the closely related Zhebeisine.

Core Mechanism of Action: Induction of Apoptosis

Alkaloids from Fritillaria species exert their anti-tumor effects primarily by inducing apoptosis in cancer cells. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of enzymes known as caspases. Research has shown that these alkaloids can trigger apoptosis through multiple signaling pathways, often in a cell-type-specific manner.

Quantitative Data on Anti-cancer Activity

The cytotoxic effects of Fritillaria alkaloids have been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the reported IC50 values for several prominent alkaloids from this family.

Table 1: IC50 Values of Peimine and Peiminine in Various Cancer Cell Lines

| Alkaloid | Cancer Cell Line | Cell Type | IC50 Value (µg/mL) | Incubation Time (hours) |

| Peiminine | HepG2 | Human Hepatocellular Carcinoma | 4.58 | 24 |

| Peiminine | HepG2 | Human Hepatocellular Carcinoma | 4.05 | 48 |

| Peiminine | HepG2 | Human Hepatocellular Carcinoma | 3.79 | 72 |

| Peiminine | Hela | Human Cervical Cancer | 4.89 | 24 |

| Peiminine | SW480 | Human Colon Adenocarcinoma | 5.07 | 24 |

| Peiminine | MCF-7 | Human Breast Adenocarcinoma | 5.12 | 24 |

Data extracted from Chao, X. et al. (2019).[1]

Table 2: IC50 Values of Zhebeisine in Colon Cancer Cell Lines

| Alkaloid | Cancer Cell Line | Cell Type | IC50 Value (µM) |

| Zhebeisine | HT29 | Human Colon Adenocarcinoma | 25.1 |

| Zhebeisine | DLD1 | Human Colon Adenocarcinoma | 48.8 |

Data extracted from He, C. et al. (2021).[2]

Key Signaling Pathways in Fritillaria Alkaloid-Induced Apoptosis

The pro-apoptotic activity of Fritillaria alkaloids is mediated by their modulation of several key intracellular signaling pathways.

The Intrinsic (Mitochondrial) Apoptosis Pathway

A primary mechanism by which Fritillaria alkaloids induce apoptosis is through the intrinsic or mitochondrial pathway. This is often initiated by an imbalance in the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.

-

Modulation of Bcl-2 Family Proteins: Alkaloids such as Verticinone and Peiminine have been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2 while up-regulating the expression of the pro-apoptotic protein Bax.[1][3] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane.

-

Mitochondrial Membrane Potential (ΔΨm) Collapse and Cytochrome c Release: The increased Bax/Bcl-2 ratio results in the loss of the mitochondrial membrane potential.[3][4] This, in turn, triggers the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which leads to the activation of caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[3][4]

The Extrinsic (Death Receptor) Apoptosis Pathway

In addition to the intrinsic pathway, some Fritillaria alkaloids, like Peiminine, can also activate the extrinsic apoptosis pathway.[4]

-

Death Receptor Signaling: This pathway is initiated by the binding of death ligands to their corresponding death receptors on the cell surface.

-

Caspase-8 Activation: This ligand-receptor interaction leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8.

-